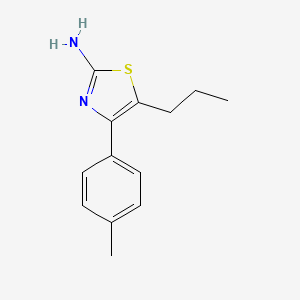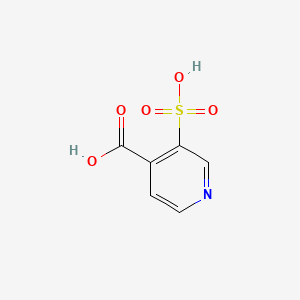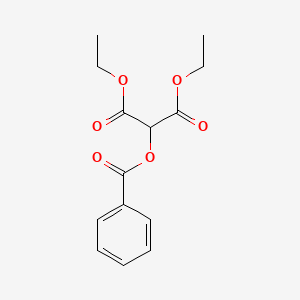
(2Z)-1-ethoxy-3,7-dimethylocta-2,6-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neryl ethyl ether is a monoterpenoid.
Applications De Recherche Scientifique
Catalytic Oxidation and Hydroformylation
- Catalytic oxidation of 3,7-dimethylocta-1,6-diene using RhCl3–FeCl3 in oxygen produces methyl ketones. This process includes an alkene isomerization reaction (Mcquillin & Parker, 1975).
- Hydroformylation of this compound yields good results with some accompanying alkene isomerization (Mcquillin & Parker, 1975).
Synthesis in Polymer Chemistry
- 3,7-DMO has been used as a termonomer in the synthesis of ethylene-propylene-diene terpolymers (EPDM). Its reactivity has been compared with other linear dienes, showing a drastic influence on productivity and activity (Dolatkhani, Cramail, & Deffieux, 1995).
Radical Additions
- Radical additions to 3,7-dimethylocta-1,6-diene have been studied, showing distinct reactions with organic radicals generated by manganese(III) acetate oxidation. These reactions lead to various cyclopentane derivatives (Mcquillin & Wood, 1976).
Structural Analysis in Copolymers
- The compound's incorporation and thermal characteristics in polymers, such as ethylene copolymerization, have been examined. Studies found a significant impact on copolymer crystallinity and mechanical properties based on its molar fraction in the copolymers (Cerrada et al., 2004).
Transition Metal Complexes and Catalysis
- Transition metal complexes have been explored for the homopolymerization and copolymerization of olefins and non-conjugated dienes like 3,7-dimethylocta-1,6-diene. These studies have shed light on the effects of various catalytic systems on polymerization activity and diene incorporation rates (Santos et al., 2001).
Propriétés
Numéro CAS |
22882-89-9 |
|---|---|
Formule moléculaire |
C12H22O |
Poids moléculaire |
182.30 g/mol |
Nom IUPAC |
1-ethoxy-3,7-dimethylocta-2,6-diene |
InChI |
InChI=1S/C12H22O/c1-5-13-10-9-12(4)8-6-7-11(2)3/h7,9H,5-6,8,10H2,1-4H3 |
Clé InChI |
LOUIMJFJROISMD-UHFFFAOYSA-N |
SMILES |
CCOCC=C(C)CCC=C(C)C |
SMILES canonique |
CCOCC=C(C)CCC=C(C)C |
| 22882-89-9 | |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




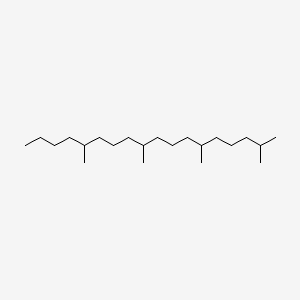

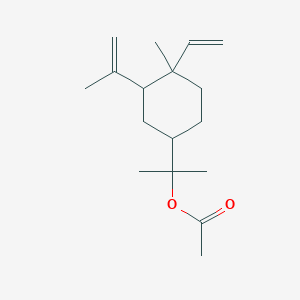
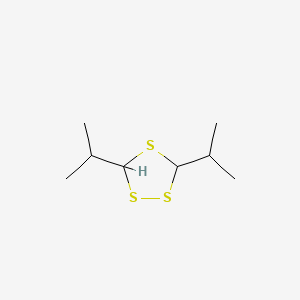

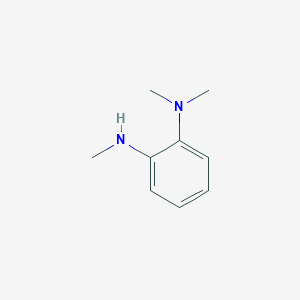
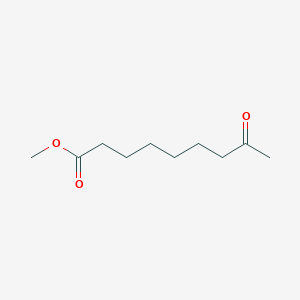
![5-Methyl-4-[(4-methylphenoxy)methyl]-2-furoic acid](/img/structure/B1615881.png)
